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Compound of Interest

Compound Name:
3-Amino-6-methylpyrazine-2-

carbonitrile

Cat. No.: B093575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic properties of pyrazine-2-

carbonitrile and several of its 5-substituted derivatives. The provided experimental data,

encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, delivers crucial insights into

the structural and electronic characteristics of these compounds. Such information is invaluable

for professionals engaged in medicinal chemistry and materials science.[1] The derivatives

included in this comparison feature substituents with a range of electronic effects, from

electron-donating to electron-withdrawing groups, to clearly demonstrate their influence on the

spectroscopic properties of the pyrazine ring.[1]

Spectroscopic Data Comparison
The following tables provide a summary of the key spectroscopic data obtained for a series of

5-substituted pyrazine-2-carbonitrile derivatives.

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃[1]
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Substituent (at C-5) H-3 H-6 Other Protons

-H (Pyrazine-2-

carbonitrile)
8.86 (d, J = 1.6 Hz)

8.72 (dd, J = 2.5, 1.6

Hz)

9.21 (d, J = 2.5 Hz, H-

2)

-CH₃ (5-

methylpyrazine-2-

carbonitrile)

8.65 (s) 8.55 (s) 2.65 (s, 3H, CH₃)

-Br (5-bromopyrazine-

2-carbonitrile)
8.85 (d, J = 1.5 Hz) 8.95 (d, J = 1.5 Hz) -

-NH₂ (5-

aminopyrazine-2-

carbonitrile)

8.35 (d, J = 1.5 Hz) 7.95 (d, J = 1.5 Hz) 5.10 (br s, 2H, NH₂)

-OCH₃ (5-

methoxypyrazine-2-

carbonitrile)

8.45 (d, J = 1.4 Hz) 8.10 (d, J = 1.4 Hz) 4.05 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃[1]
Substitue
nt (at C-5)

C-2 C-3 C-5 C-6 C≡N
Other
Carbons

-H 147.5 145.8 144.2 143.1 115.8 -

-CH₃ 146.8 145.2 155.1 142.5 116.2 21.5 (CH₃)

-Br 148.2 146.5 133.8 145.0 115.1 -

-NH₂ 142.3 140.1 158.9 135.2 117.5 -

-OCH₃ 143.1 141.5 165.4 130.8 116.9
55.8

(OCH₃)

Table 3: Key FT-IR Spectral Data (cm⁻¹) (KBr Pellet)[1]
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Substituent (at C-5) ν(C≡N)
ν(C=N) / ν(C=C)
(ring)

Other Key Bands

-H 2240
1580, 1540, 1480,

1420

3080, 3040 (Ar C-H

stretch)

-CH₃ 2238
1590, 1550, 1490,

1430

2920, 2850 (Aliphatic

C-H stretch)

-Br 2242
1575, 1535, 1475,

1415
550 (C-Br stretch)

-NH₂ 2230
1610, 1560, 1500,

1440

3450, 3350 (N-H

stretch)

-OCH₃ 2235
1600, 1555, 1495,

1435

1250, 1030 (C-O

stretch)

Table 4: Mass Spectrometry Data (m/z)[1]
Substituent (at
C-5)

[M]⁺ [M-HCN]⁺
[M-
Substituent]⁺

Other
Characteristic
Fragments

-H 105 78 - 51

-CH₃ 119 92 104 65

-Br 183/185 156/158 104 77

-NH₂ 120 93 104 66

-OCH₃ 135 108 104 78, 93

Table 5: UV-Vis Spectroscopic Data in Methanol[1]
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Substituent (at
C-5)

λmax 1 (nm)
(π→π)

ε
(L·mol⁻¹·cm⁻¹)

λmax 2 (nm)
(n→π)

ε
(L·mol⁻¹·cm⁻¹)

-H 260 6,500 315 800

-CH₃ 265 7,000 320 850

-Br 270 6,800 325 750

-NH₂ 285 8,500 340 1,200

-OCH₃ 275 7,800 330 1,000

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent was used.[1]

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova,

TopSpin).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
Instrumentation: A Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a

DTGS detector, was utilized.[1]

Sample Preparation: Spectra were recorded using potassium bromide (KBr) pellets

containing a small amount of the sample.

Data Processing: The interferogram was Fourier transformed to produce the infrared

spectrum.[1] The spectrum was baseline-corrected, and the peak positions are reported in

wavenumbers (cm⁻¹).[1]
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Mass Spectrometry (MS)[1]
Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray

ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was

employed.[1]

Sample Preparation (ESI): Samples were dissolved in a suitable solvent such as methanol or

acetonitrile to a concentration of approximately 10 µg/mL and infused directly into the ESI

source.[1]

Data Processing: The mass spectra were recorded and analyzed to identify the molecular

ion peak and characteristic fragment ions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy[1]
Instrumentation: A recording double-beam spectrophotometer with a photometric accuracy of

±0.02 absorbance units was used.[1]

Sample Preparation: Samples were dissolved in methanol to a known concentration.

Data Processing: The absorbance spectrum was recorded against a methanol blank.[1] The

wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε)

were determined.[1]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

pyrazine-2-carbonitrile derivatives.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Pyrazine-2-
carbonitrile and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093575#spectroscopic-data-comparison-of-pyrazine-
2-carbonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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